molecular formula C6H6BrCl2N B2579556 3-(Bromomethyl)-4-chloropyridine;hydrochloride CAS No. 2375268-55-4

3-(Bromomethyl)-4-chloropyridine;hydrochloride

Cat. No. B2579556
CAS RN: 2375268-55-4
M. Wt: 242.93
InChI Key: SSMDDPRAQQUMEK-UHFFFAOYSA-N
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Description

The compound “3-(Bromomethyl)-4-chloropyridine;hydrochloride” likely belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “3-(Bromomethyl)-4-chloropyridine;hydrochloride” were not found, bromomethyl compounds are often synthesized through radical reactions .


Molecular Structure Analysis

The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, was found to be planar with one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction .

Scientific Research Applications

Allylation of Ketones

This compound can be used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of these ketones with methyl 3-(bromomethyl)but-3-enoates . The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .

Synthesis of Bioactive Unsaturated Lactones

The compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo [f]coumarin and its derivatives . The synthesized benzo [f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

Allylation of Aldehydes and Schiff Bases

The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated previously in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Sensing Applications

Boronic acids, which can be derived from bromomethyl compounds, are increasingly utilized in diverse areas of research . This includes their utility in various sensing applications, both in homogeneous assays or heterogeneous detection .

Biological Labelling and Protein Manipulation

Boronic acids, derived from bromomethyl compounds, have been used for biological labelling, protein manipulation and modification . This allows for the study of various biological processes and the development of new therapeutics .

Separation Technologies

Boronic acids, derived from bromomethyl compounds, have been used in separation technologies . This includes the separation of various organic compounds, which can be crucial in chemical analysis and purification processes .

Safety and Hazards

While specific safety data for “3-(Bromomethyl)-4-chloropyridine;hydrochloride” was not found, a similar compound, 3-(Bromomethyl)pyridine hydrobromide, is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

3-(bromomethyl)-4-chloropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDDPRAQQUMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-chloropyridine;hydrochloride

CAS RN

2375268-55-4
Record name 3-(bromomethyl)-4-chloropyridine hydrochloride
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